- Catalyst for aromatic or vinylic C-O, C-N, and C-C bond formation, World Intellectual Property Organization, , ,

Cas no 96557-30-1 (2-(2-bromophenyl)acetaldehyde)

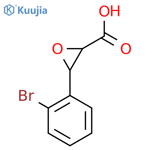

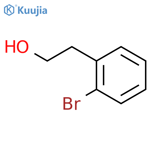

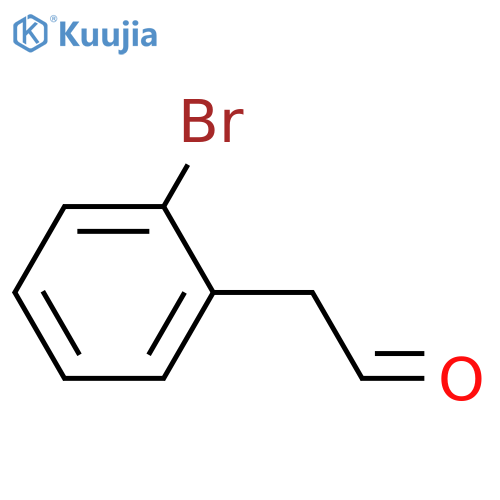

2-(2-bromophenyl)acetaldehyde structure

상품 이름:2-(2-bromophenyl)acetaldehyde

2-(2-bromophenyl)acetaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- 2-(2-bromophenyl)acetaldehyde

- (2-Bromophenyl)acetaldehyde

- 1-Bromo-2-(formylmethyl)benzene

- 2-Bromobenzeneacetaldehyde

- Benzeneacetaldehyde,2-bromo

- 2-Bromobenzeneacetaldehyde (ACI)

- Benzeneacetaldehyde, 2-bromo-

- 96557-30-1

- F8883-7724

- DB-080430

- 2-Bromobenzeneacetaldehyde; 1-Bromo-2-(formylmethyl)benzene;

- A1-15200

- 2-(2-bromophenyl) acetaldehyde

- SCHEMBL166137

- 2-(2-bromophenyl)acetaldehyde, AldrichCPR

- EN300-123468

- (2-Bromo-phenyl)-acetaldehyde

- AXBFWAWZAFWFQW-UHFFFAOYSA-N

- Z1183459130

- BS-50570

- DTXSID20465415

- (2-Bromophenyl)acetaldehyde, >90%

- W16824

- AKOS013283562

- CS-0038248

- 2-bromophenyl acetaldehyde

-

- MDL: MFCD02261726

- 인치: 1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2

- InChIKey: AXBFWAWZAFWFQW-UHFFFAOYSA-N

- 미소: O=CCC1C(Br)=CC=CC=1

계산된 속성

- 정밀분자량: 197.96800

- 동위원소 질량: 197.96803g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 2

- 복잡도: 114

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2

- 토폴로지 분자 극성 표면적: 17.1Ų

실험적 성질

- 밀도: 1.466

- 비등점: 262.1 °C at 760 mmHg

- 플래시 포인트: 95.8 °C

- PSA: 17.07000

- LogP: 2.19050

2-(2-bromophenyl)acetaldehyde 보안 정보

- 위험 범주 코드: 22

-

위험물 표지:

2-(2-bromophenyl)acetaldehyde 세관 데이터

- 세관 번호:2913000090

- 세관 데이터:

?? ?? ??:

2913000090개요:

2913000090 제2912항에 열거된 제품의 기타 파생물[할로겐화, 술폰화, 아질기 또는 아질기 파생물을 가리킨다].부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

HS: 2913000090 제2912류 제품의 할로겐화, 술폰화, 질화 또는 아질화 파생물 교육 관세: 17.0% 환급률: 9.0%?? ??:none Most favored nation tariff:5.5% General tariff:30.0%

2-(2-bromophenyl)acetaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123468-10.0g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 10.0g |

$4007.0 | 2025-03-21 | |

| Life Chemicals | F8883-7724-10g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95%+ | 10g |

$3850.0 | 2023-11-21 | |

| eNovation Chemicals LLC | Y1054509-1g |

Benzeneacetaldehyde, 2-bromo- |

96557-30-1 | 95+% | 1g |

$505 | 2024-06-06 | |

| TRC | B684925-250mg |

(2-Bromophenyl)acetaldehyde, >90% |

96557-30-1 | 250mg |

$ 178.00 | 2023-09-08 | ||

| Life Chemicals | F8883-7724-1g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95%+ | 1g |

$480.0 | 2023-11-21 | |

| TRC | B684925-2.5g |

(2-Bromophenyl)acetaldehyde, >90% |

96557-30-1 | 2.5g |

$ 1384.00 | 2023-09-08 | ||

| Alichem | A019110678-25g |

(2-Bromophenyl)acetaldehyde |

96557-30-1 | 95% | 25g |

$2556.72 | 2023-08-31 | |

| Enamine | EN300-123468-1.0g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 1.0g |

$495.0 | 2025-03-21 | |

| Enamine | EN300-123468-0.1g |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 0.1g |

$171.0 | 2025-03-21 | |

| Enamine | EN300-123468-1000mg |

2-(2-bromophenyl)acetaldehyde |

96557-30-1 | 95.0% | 1000mg |

$495.0 | 2023-10-02 |

2-(2-bromophenyl)acetaldehyde 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 2 h, -78 °C

1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt

1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt

참조

합성 방법 2

반응 조건

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetone , Water ; 1.3 min, 0 °C

1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

참조

- Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium Salts, Journal of the American Chemical Society, 2012, 134(30), 12466-12469

합성 방법 3

반응 조건

참조

- A new method for the preparation of 3-alkoxy- and 3-hydroxy-3,4-dihydro-1H-2-benzopyrans, Archiv der Pharmazie (Weinheim, 1990, 323(8), 493-9

합성 방법 4

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 min, 25 °C

1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C

1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C

참조

- Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene Derivatives, Synthetic Communications, 2010, 40(23), 3452-3466

합성 방법 5

반응 조건

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran

1.2 Reagents: Ammonium chloride

1.3 Solvents: Diethyl ether

1.4 Reagents: Formic acid Solvents: Dichloromethane

1.5 Solvents: Water

1.6 Solvents: Dichloromethane

1.2 Reagents: Ammonium chloride

1.3 Solvents: Diethyl ether

1.4 Reagents: Formic acid Solvents: Dichloromethane

1.5 Solvents: Water

1.6 Solvents: Dichloromethane

참조

- A Novel Straightforward Synthesis of Enantiopure Tetrahydroisoquinoline Alkaloids, Journal of Organic Chemistry, 2001, 66(1), 243-250

합성 방법 6

반응 조건

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 45 min, 0 °C

1.2 10 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux

1.2 10 min, 0 °C; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux

참조

- One-Pot Synthesis of Aminoenone via Direct Reaction of the Chloroalkyl Enone with NaN3 - Rapid Access to Polycyclic Alkaloids, Journal of Organic Chemistry, 2010, 75(15), 5289-5295

합성 방법 7

반응 조건

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 5 h, rt

참조

- Copper(I)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones, Organic Chemistry Frontiers, 2022, 9(20), 5544-5550

합성 방법 8

반응 조건

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 15 h, rt

참조

- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene

참조

- Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings, Journal of Organic Chemistry, 2002, 67(16), 5553-5566

합성 방법 10

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 24 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux

1.2 0 °C; 24 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux

참조

- Indoles Synthesized from Amines via Copper Catalysis, Organic Letters, 2013, 15(7), 1666-1669

합성 방법 11

반응 조건

1.1 Solvents: Dichloromethane

참조

- Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses, 1996, , ,

합성 방법 12

반응 조건

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt

1.2 1 h, rt

1.2 1 h, rt

참조

- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloids, Tetrahedron, 2013, 69(42), 8914-8920

합성 방법 13

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C

1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt

1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt

참조

- Intramolecular Anti-Carbolithiation of Alkynes: Stereo-Directing Effect of Lithium-Coordinating Substituents, European Journal of Organic Chemistry, 2022, 2022(2),

합성 방법 14

반응 조건

1.1 180 - 250 °C

참조

- Synthesis of 1'-(carbo-t-butoxy) spiro[isochroman-1,4'-piperidinyl]-3-carboxylic acid, Chemistry Journal, 2012, 2(3), 111-117

합성 방법 15

반응 조건

1.1 Solvents: Tetrahydrofuran , Water

참조

- Studies on the development of synthetic routes to enediynes, 1997, , 58(10),

합성 방법 16

반응 조건

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt

참조

- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,

2-(2-bromophenyl)acetaldehyde Raw materials

- (Methoxy)methyltriphenylphosphonium Chloride

- methoxycarbonyl methyl carbonate

- Methyl 2-(2-bromophenyl)acetate

- 2-Bromobenzaldehyde

- 3-(2-Bromophenyl)oxirane-2-carboxylic acid

- Benzene, 1-bromo-2-(2-methoxyethenyl)-, (E)- (9CI)

- 2-(2-bromophenyl)ethan-1-ol

- Benzene, 1-bromo-2-(2-nitroethyl)-

2-(2-bromophenyl)acetaldehyde Preparation Products

2-(2-bromophenyl)acetaldehyde 관련 문헌

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

96557-30-1 (2-(2-bromophenyl)acetaldehyde) 관련 제품

- 2241133-53-7(tert-butyl 4-(4-acetylphenyl)methylpiperidine-1-carboxylate)

- 2138408-52-1(N-(4-ethynylphenyl)cyclobutanecarboxamide)

- 2229322-48-7(2-(2,5-dihydroxyphenyl)propanal)

- 1486171-46-3(tert-butyl N-(prop-2-en-1-yl)-N-(propan-2-yl)carbamate)

- 865175-99-1(3,5-dichloro-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 2141289-18-9(3,3-difluoro-1-(2-methoxyethyl)cyclobutylmethanamine)

- 2171772-54-4(3-{2-aminobicyclo2.2.2octan-2-yl}azetidin-3-ol)

- 81949-54-4(2-ethyl-6-(trifluoromethyl)aniline)

- 1691096-23-7(3-(1-methyl-1H-pyrazol-5-yl)propanenitrile)

- 2025701-83-9(tert-butyl N-(2-oxo-2-phenylethyl)-N-phenylcarbamate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde

순결:99%/99%

재다:250mg/1g

가격 ($):202.0/469.0